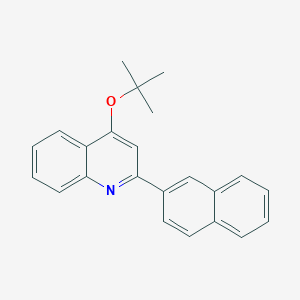![molecular formula C24H30Cl2N2O2 B8459528 tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B8459528.png)
tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate
描述
tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with tert-butyl and bis(4-chloro-2-methylphenyl)methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(bis(4-chloro-2-methylphenyl)methyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and bis(4-chloro-2-methylphenyl)methyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
化学反应分析
Types of Reactions
tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
Chemistry
In chemistry, tert-butyl 4-(bis(4-chloro-2-methylphenyl)methyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the development of new materials with specific properties .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with desirable characteristics .
作用机制
The mechanism of action of tert-butyl 4-(bis(4-chloro-2-methylphenyl)methyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate is unique due to the presence of bis(4-chloro-2-methylphenyl)methyl groups, which impart specific chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets .
属性
分子式 |
C24H30Cl2N2O2 |
|---|---|
分子量 |
449.4 g/mol |
IUPAC 名称 |
tert-butyl 4-[bis(4-chloro-2-methylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H30Cl2N2O2/c1-16-14-18(25)6-8-20(16)22(21-9-7-19(26)15-17(21)2)27-10-12-28(13-11-27)23(29)30-24(3,4)5/h6-9,14-15,22H,10-13H2,1-5H3 |
InChI 键 |
VCEJHLZVTIQHSF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)C(C2=C(C=C(C=C2)Cl)C)N3CCN(CC3)C(=O)OC(C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 4-[bis(1-methylindazol-5-yl)methyl]piperazine-1-carboxylate](/img/structure/B8459470.png)

![8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B8459476.png)





![7-CHLORO-5-(THIAN-4-YL)PYRAZOLO[1,5-A]PYRIMIDINE](/img/structure/B8459504.png)


![ethyl 2-benzyl-6-oxo-7,8-dihydrocyclopenta[e]indazole-7-carboxylate](/img/structure/B8459526.png)
